Terbuthylazine

Description

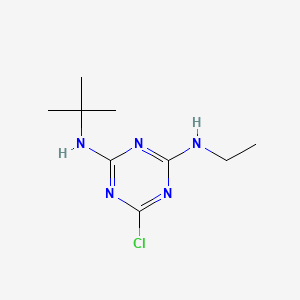

Structure

3D Structure

Properties

IUPAC Name |

2-N-tert-butyl-6-chloro-4-N-ethyl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16ClN5/c1-5-11-7-12-6(10)13-8(14-7)15-9(2,3)4/h5H2,1-4H3,(H2,11,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZXISNSWEXTPMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC(=N1)Cl)NC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4027608 | |

| Record name | Terbutylazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless to white solid with a rotten odor; [HSDB] | |

| Record name | Terbuthylazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7322 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In water, 5.0 mg/L at 20 °C, In water, 9 mg/L at 25 °C, pH 7.4, In acetone 41, ethanol 14, n-octanol 12, n-hexane 0.36 (all in g/L, 25 °C), Dimethylformamide, 40 g/liter; ethyl acetate, 10 g/liter; isopropanol, 10 g/liter; tetralin, 10 g/l; xylene, 14.3 g/L, Toluene, 1.04 g/100 ml; ethylene glycol, 0.236 g/100 ml, both at 25 °C | |

| Record name | TERBUTHYLAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6148 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.122 g/cu cm at 20 °C | |

| Record name | TERBUTHYLAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6148 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000112 [mmHg], 0.09 mPa (6.75X10-7 mm Hg) at 25 °C | |

| Record name | Terbuthylazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7322 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TERBUTHYLAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6148 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless powder, White solid, Off-white. Powdery solid, waxy and globular | |

CAS No. |

5915-41-3 | |

| Record name | Terbuthylazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5915-41-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Terbuthylazine [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005915413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Triazine-2,4-diamine, 6-chloro-N2-(1,1-dimethylethyl)-N4-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Terbutylazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Terbuthylazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.125 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERBUTHYLAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M095B391J7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TERBUTHYLAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6148 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

175.5 °C | |

| Record name | TERBUTHYLAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6148 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

terbuthylazine mechanism of action in plants

An In-depth Technical Guide to the Mechanism of Action of Terbuthylazine in Plants

Introduction

This compound is a selective, pre- and post-emergence herbicide belonging to the s-triazine chemical family.[1][2] Developed by Ciba-Geigy in the 1970s, it is widely used for the control of a broad spectrum of annual broadleaf and grass weeds in various crops, including maize, sorghum, and in forestry.[1][3] Its efficacy stems from its ability to interfere with the fundamental process of photosynthesis, leading to weed death. This document provides a detailed technical overview of the molecular mechanism of action of this compound, intended for researchers and professionals in plant science and herbicide development.

Core Mechanism of Action: Inhibition of Photosystem II

The primary mode of action for this compound is the inhibition of photosynthesis at Photosystem II (PSII).[2][3][4] This action places it in the Herbicide Resistance Action Committee (HRAC) Group C1.[3]

The Photosynthetic Electron Transport Chain

In plants, photosynthesis converts light energy into chemical energy within the thylakoid membranes of chloroplasts.[5] This process involves a series of protein complexes, including Photosystem II (PSII) and Photosystem I (PSI). PSII catalyzes the light-driven splitting of water, releasing oxygen and electrons. These electrons are passed along an electron transport chain, creating a proton gradient that drives ATP synthesis and ultimately reduces NADP+ to NADPH.

This compound's Molecular Target

This compound specifically targets the D1 protein, a core subunit of the PSII reaction center.[6][7] It acts as a competitive inhibitor at the Q_B binding site on the D1 protein.[6][8] This site is normally occupied by a mobile plastoquinone (PQ) molecule, which acts as the secondary electron acceptor.

The mechanism unfolds as follows:

-

Competition and Binding : this compound competes with plastoquinone for the Q_B binding niche.[6][8] Due to its high affinity for this site, this compound displaces the plastoquinone molecule.[6][7]

-

Blockage of Electron Flow : By occupying the Q_B site, this compound physically blocks the transfer of electrons from the primary quinone acceptor, Q_A, to Q_B.[3][8][9]

-

Inhibition of Photosynthesis : This blockage halts the linear electron transport chain, preventing the re-oxidation of Q_A⁻.[8] Consequently, the production of ATP and NADPH through the light-dependent reactions ceases, and carbon fixation is blocked.[1]

Downstream Phytotoxic Effects

The inhibition of electron transport initiates a cascade of destructive events:

-

Oxidative Stress : The highly reduced state of Q_A⁻ leads to the formation of triplet chlorophyll and, subsequently, reactive oxygen species (ROS) such as singlet oxygen.

-

Lipid Peroxidation : These ROS cause widespread damage to cellular components through the oxidation of chlorophyll and membrane lipids.[1]

-

Visible Symptoms : The degradation of chlorophyll and cellular membranes manifests as the characteristic symptoms of chlorosis (yellowing) and necrosis (tissue death), ultimately leading to the death of the plant.[1][3]

The overall herbicidal pathway from application to plant death is illustrated in the diagram below.

The specific site of action within the photosynthetic electron transport chain is detailed in the following diagram.

References

- 1. assets.far.org.nz [assets.far.org.nz]

- 2. sipcam-oxon.com [sipcam-oxon.com]

- 3. This compound (this compound) - Cultivar Magazine [revistacultivar.com]

- 4. This compound Herbicide: Superior Weed Control for Maize & Corn [cnagrochem.com]

- 5. Herbicides interacting with photosystem II - Herbicides and Plant Metabolism [resolve.cambridge.org]

- 6. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. research.unipd.it [research.unipd.it]

- 8. Structural Basis of Cyanobacterial Photosystem II Inhibition by the Herbicide Terbutryn - PMC [pmc.ncbi.nlm.nih.gov]

- 9. apvma.gov.au [apvma.gov.au]

Terbuthylazine: An In-depth Technical Guide to its Environmental Fate and Transport

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terbuthylazine (IUPAC name: N2-tert-butyl-6-chloro-N4-ethyl-1,3,5-triazine-2,4-diamine) is a selective triazine herbicide used for pre- and post-emergence control of a wide range of grass and broadleaf weeds in crops such as maize, sorghum, and sugarcane, as well as for non-agricultural purposes.[1][2] Its mode of action involves the inhibition of photosynthesis at photosystem II.[3] Following the restriction and ban of atrazine in many regions, the use of this compound has increased, leading to its frequent detection in soil and water bodies.[1] Understanding the environmental fate and transport of this compound and its metabolites is therefore critical for assessing its potential ecological risks.

This guide provides a comprehensive overview of the physicochemical properties, degradation pathways, mobility, and bioaccumulation potential of this compound, supported by quantitative data, detailed experimental protocols, and process visualizations.

Physicochemical Properties

The environmental behavior of this compound is governed by its intrinsic physicochemical properties. These properties influence its solubility in water, potential for volatilization, and its tendency to adsorb to soil particles. A summary of these key parameters is presented below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₆ClN₅ | [3] |

| Molar Mass | 229.71 g/mol | [4] |

| Water Solubility | 5.0 - 9.0 mg/L (at 20-25°C) | [4] |

| Vapor Pressure | 6.75 x 10⁻⁷ mm Hg (at 25°C) | [4] |

| Henry's Law Constant | 2.3 x 10⁻⁸ atm·m³/mol (estimated) | [4] |

| Log Kₒw (Octanol-Water Partition Coefficient) | 3.2 - 3.4 | [4][5] |

| pKa | 2.0 (very weak base) | [4] |

Environmental Fate and Transport

The fate of this compound in the environment is a complex interplay of degradation, retention, and transport processes. The primary routes of dissipation are microbial degradation in soil and water, with abiotic processes such as photolysis and hydrolysis playing a lesser role.

Degradation

Degradation is the primary mechanism for the removal of this compound from the environment. The rate of degradation is typically expressed as a half-life (DT50), the time required for 50% of the initial concentration to dissipate.

Biotic Degradation: Microbial activity is the main driver of this compound degradation in both soil and aquatic systems.[6][7] Bacteria and fungi can break down the s-triazine ring through processes like N-dealkylation and hydrolysis.[7] The speed of decomposition is significantly influenced by factors such as temperature, moisture, pH, organic matter content, and the presence of adapted microbial populations.[7][8] In biologically active soils, field dissipation half-lives have been reported to range from 6.5 to 149 days.[4]

Abiotic Degradation:

-

Hydrolysis: this compound is relatively stable to hydrolysis in neutral and weakly acidic or alkaline conditions.[4] Reported half-lives are 73, 205, and 194 days at pH 5, 7, and 9, respectively, indicating that hydrolysis is not a major degradation pathway under typical environmental conditions.[4]

-

Photolysis: Direct photolysis is not considered a significant fate process due to weak absorption of light at wavelengths greater than 290 nm.[4] However, sensitized photodegradation in the presence of substances like humic acids may occur in surface waters.[4]

The major degradation pathways involve N-dealkylation of the ethyl or tert-butyl group and hydrolysis of the chlorine atom.[9] This results in the formation of key metabolites such as desethyl-terbuthylazine (DET), des-tert-butyl-terbuthylazine (DIA), and hydroxy-terbuthylazine (HT).[9][10] These metabolites can exhibit different mobility and persistence characteristics compared to the parent compound.[1][11]

// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; det [label="Desethyl-terbuthylazine (DET)", fillcolor="#FBBC05", fontcolor="#202124"]; dia [label="Des-tert-butyl-terbuthylazine (DIA)", fillcolor="#FBBC05", fontcolor="#202124"]; ht [label="Hydroxy-terbuthylazine (HT)", fillcolor="#FBBC05", fontcolor="#202124"]; deht [label="Desethyl-hydroxy-terbuthylazine (DEHT)", fillcolor="#34A853", fontcolor="#FFFFFF"]; diha [label="Des-tert-butyl-hydroxy-terbuthylazine (DIHA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ca [label="Cyanuric Acid", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges this compound -> det [label="Biotic\nN-de-ethylation"]; this compound -> dia [label="Biotic\nN-de-tert-butylation"]; this compound -> ht [label="Abiotic\nHydrolysis"]; det -> deht [label="Hydrolysis"]; dia -> diha [label="Hydrolysis"]; ht -> deht [label="N-de-ethylation"]; ht -> diha [label="N-de-tert-butylation"]; deht -> ca [label="Further Degradation"]; diha -> ca [label="Further Degradation"]; } }

Caption: Primary degradation pathways of this compound in the environment.

Quantitative Degradation Data

| Medium | Condition | DT50 (days) | Reference(s) |

| Soil | Field | 6.5 - 149 | [4] |

| Soil | Field (sandy clay loam) | 14.6 - 21.9 | [12] |

| Soil | Field (varied layers) | 35 - 77 | [13] |

| Soil | Laboratory (aerobic) | 22 - 112 | [4][12] |

| Water | River, Seawater, Groundwater | 44 - 196 | [4] |

| Water-Sediment System | Aerobic/Anaerobic | ~50 | [7][11] |

| Water (Hydrolysis) | pH 5 | 73 | [4] |

| Water (Hydrolysis) | pH 7 | 205 | [4] |

| Water (Hydrolysis) | pH 9 | 194 | [4] |

Mobility in Soil

The movement of this compound through the soil profile is primarily controlled by its adsorption to soil particles, particularly organic matter and clay.[7][11] The soil organic carbon-water partitioning coefficient (Koc) is a key indicator of this tendency.

Although Koc values suggest low to moderate mobility, field studies indicate that this compound is often retained in the upper soil layers, especially those rich in organic matter.[4][11] However, its potential to leach into groundwater cannot be disregarded, particularly in soils with low organic content.[11] The Groundwater Ubiquity Score (GUS) for this compound has been calculated in the range of 3.2-3.6, confirming its potential mobility.[11] Its major metabolite, desethyl-terbuthylazine (DET), is generally more mobile than the parent compound and is frequently detected in groundwater.[1][5]

Soil Adsorption and Mobility Parameters

| Parameter | Value | Interpretation | Reference(s) |

| Koc (Soil Organic Carbon Partition Coefficient) | 151 - 514 L/kg | Low to Moderate Mobility | [4] |

| log Kow | 3.2 - 3.4 | Moderate lipophilicity | [4][5] |

| GUS (Groundwater Ubiquity Score) | 3.2 - 3.6 | Leacher to Transitional | [11] |

Bioaccumulation

Bioaccumulation refers to the accumulation of a substance in an organism from the surrounding environment. The potential for bioaccumulation is often estimated using the bioconcentration factor (BCF).

Based on its log Kow, an estimated BCF of 25 suggests that the potential for this compound to bioconcentrate in aquatic organisms is low.[4] Studies have indicated that bioaccumulation of this compound is not expected to be a significant issue.[11]

Experimental Protocols

Standardized methodologies, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are crucial for generating reliable and comparable data on the environmental fate of chemicals.

Soil Degradation Study (Adapted from OECD 307: Aerobic and Anaerobic Transformation in Soil)

Objective: To determine the rate of aerobic degradation of this compound in soil and identify major transformation products.

Methodology:

-

Soil Selection: At least three different soil types are selected to represent a range of properties (e.g., texture, organic carbon content, pH). Soils are typically collected from the top 0-20 cm layer.

-

Test Substance: Radiolabeled (¹⁴C) this compound is often used to facilitate tracking of the parent compound and its metabolites, allowing for a complete mass balance.

-

Incubation: Soil samples are treated with this compound at a concentration relevant to its agricultural application rate. The moisture content is adjusted to a specific level (e.g., 40-60% of maximum water holding capacity).

-

Aerobic Conditions: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C) in flasks that allow for the continuous flow of air. Evolved ¹⁴CO₂ is trapped in an alkaline solution to quantify mineralization.

-

Sampling and Analysis: Duplicate samples are taken at increasing time intervals over a period of up to 120 days. Soil samples are extracted using an appropriate solvent (e.g., methanol, acetonitrile).

-

Quantification: The extracts are analyzed by methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the concentration of this compound and its transformation products. The degradation rate and DT50 value are calculated assuming first-order kinetics.[14]

Soil Column Leaching Study (Adapted from OECD Guideline for the Testing of Chemicals 312 / OPPTS 835.1240)

Objective: To assess the mobility and leaching potential of this compound and its metabolites through the soil profile.

Methodology:

-

Column Preparation: Undisturbed soil cores or repacked soil columns (e.g., 30 cm length, 5 cm diameter) are prepared. For studies with "aged residues," soil is first incubated with this compound for a period representative of environmental conditions before being packed into the column.[15][16]

-

Application: A known amount of this compound (often ¹⁴C-labeled) is applied to the surface of the soil column.[15]

-

Elution: The columns are irrigated with a simulated rainfall solution (e.g., 0.01 M CaCl₂) at a constant rate over a defined period (e.g., 48 hours).[15]

-

Leachate Collection: The effluent (leachate) from the bottom of the column is collected in fractions.

-

Analysis: The concentration of this compound and its metabolites in the leachate fractions is determined.

-

Soil Sectioning: At the end of the experiment, the soil column is frozen and sectioned into segments (e.g., every 5 cm). Each segment is extracted and analyzed to determine the distribution of the chemical within the soil profile.[15] This data helps to construct a mass balance and understand the extent of retention versus leaching.

// Nodes A [label="Soil Collection\n(e.g., 0-20 cm depth)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Soil Characterization\n(pH, OC%, Texture)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Column Packing\n(30 cm length x 5 cm ID)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Pre-wetting & Saturation\n(e.g., 0.01 M CaCl2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Herbicide Application\n(Known concentration)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Irrigation / Elution\n(Simulated rainfall)", fillcolor="#FBBC05", fontcolor="#202124"]; G [label="Leachate Collection\n(Fractionated)", fillcolor="#FBBC05", fontcolor="#202124"]; H [label="Soil Sectioning & Extraction\n(e.g., 5 cm segments)", fillcolor="#34A853", fontcolor="#FFFFFF"]; I [label="Analysis\n(HPLC, LC-MS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; J [label="Data Interpretation\n(Mobility Assessment)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; F -> H [style=dashed]; G -> I; H -> I; I -> J; } }

Caption: Experimental workflow for a typical soil column leaching study.

Summary of Environmental Fate

The collective data indicate that this compound exhibits moderate to high persistence in soil and water. Its primary dissipation route is microbial degradation. While it has a moderate tendency to adsorb to soil organic matter, its inherent mobility and the higher mobility of its primary metabolite, DET, pose a potential risk for groundwater contamination, a fact substantiated by monitoring data in several countries.[1] Its low volatility and low potential for bioaccumulation suggest that atmospheric transport and accumulation in the food chain are less significant concerns.

// Compartments soil [label="Soil Compartment", fillcolor="#F1F3F4", fontcolor="#202124"]; water [label="Water Compartment\n(Surface & Ground)", fillcolor="#F1F3F4", fontcolor="#202124"]; air [label="Atmosphere", fillcolor="#F1F3F4", fontcolor="#202124"]; biota [label="Biota", fillcolor="#F1F3F4", fontcolor="#202124"];

// Processes app [label="Application", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; deg_s [label="Microbial Degradation\n(Primary Pathway)", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; ads [label="Adsorption/\nDesorption", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; leach [label="Leaching", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; runoff [label="Runoff", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; vol [label="Volatilization\n(Low)", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; bioacc [label="Bioaccumulation\n(Low)", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; deg_w [label="Degradation", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges app -> soil; soil -> deg_s [label="DT50: 7-149d"]; soil -> ads [dir=both]; soil -> leach; soil -> runoff; soil -> vol; leach -> water; runoff -> water; vol -> air; water -> deg_w [label="DT50: 44-196d"]; water -> bioacc; bioacc -> biota; } }

Caption: Conceptual model of this compound's environmental fate and transport.

References

- 1. inis.iaea.org [inis.iaea.org]

- 2. This compound, 5915-41-3 [thegoodscentscompany.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | C9H16ClN5 | CID 22206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. cdn.who.int [cdn.who.int]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Catabolism of this compound by mixed bacterial culture originating from s-triazine-contaminated soil | Semantic Scholar [semanticscholar.org]

- 11. apvma.gov.au [apvma.gov.au]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. content.fera.co.uk [content.fera.co.uk]

- 15. ijer.ut.ac.ir [ijer.ut.ac.ir]

- 16. downloads.regulations.gov [downloads.regulations.gov]

Terbuthylazine Degradation Pathways in Soil and Water: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terbuthylazine, a selective triazine herbicide, is subject to various degradation processes in the environment, primarily in soil and water. Understanding these degradation pathways is crucial for assessing its environmental fate, persistence, and potential for contamination. This technical guide provides an in-depth overview of the biotic and abiotic degradation of this compound, detailing the primary transformation products and the key environmental factors influencing these processes. Methodologies for key experimental procedures are outlined, and quantitative data are summarized for comparative analysis. Visual diagrams of the degradation pathways are provided to facilitate a comprehensive understanding.

Introduction

This compound (TBA) is a widely used herbicide for the control of broadleaf and grassy weeds in various crops.[1] Its environmental persistence and potential for mobility in soil and water systems are of significant concern.[2] The degradation of this compound involves a series of chemical and biological transformations that lead to the formation of various metabolites. The primary degradation mechanisms include N-dealkylation and hydrolysis, resulting in metabolites such as desethyl-terbuthylazine (DET) and hydroxythis compound.[3] The rate and extent of these degradation processes are influenced by a multitude of factors including soil type, temperature, moisture, pH, and microbial activity.[4]

Degradation of this compound in Soil

In the soil environment, this compound degradation is a complex process involving both microbial and abiotic pathways. Microbial degradation is considered the major route of dissipation in soil.[5]

Biotic Degradation in Soil

Microorganisms, including bacteria and fungi, play a pivotal role in the breakdown of this compound in soil.[4] The primary biotic degradation pathways are N-dealkylation and hydrolysis, which can ultimately lead to the cleavage of the triazine ring.[6]

-

N-Dealkylation: This process involves the removal of the ethyl or tert-butyl group from the side chains of the this compound molecule. The prominent dealkylation product is desethyl-terbuthylazine (DET).[7] Further dealkylation can lead to the formation of desethyl-debuthyl-terbuthylazine (BIS-DES).[7]

-

Hydrolysis: The chlorine atom on the triazine ring can be replaced by a hydroxyl group, a reaction often mediated by microbial enzymes. This leads to the formation of hydroxythis compound.[8]

-

Ring Cleavage: Following initial transformations, some microorganisms are capable of cleaving the s-triazine ring, leading to complete mineralization to carbon dioxide and nitrogen-containing derivatives.[4]

Several bacterial species have been identified as capable of degrading this compound. For instance, Advenella incenata and Janthinobacterium lividum have been shown to be involved in the biotransformation of this herbicide.[9] The genes encoding s-triazine-degrading enzymes, such as atzA, atzB, and atzC, have been detected in these bacteria.[9]

Abiotic Degradation in Soil

Abiotic degradation of this compound in soil is generally slower than microbial degradation. The main abiotic processes are hydrolysis and photolysis.

-

Hydrolysis: Chemical hydrolysis of this compound in soil is influenced by pH. It is more stable in neutral to weakly alkaline conditions and hydrolysis is more significant in acidic or strongly alkaline media.[6] Soil can catalyze hydrolysis, with reported half-lives of 84 days at pH 4.8 and 170 days at pH 6.5.[10]

-

Photolysis: On the soil surface, this compound can be degraded by sunlight (photolysis).[4] However, this process is generally limited to the top few millimeters of the soil and its overall contribution to degradation is less significant compared to microbial processes.

The persistence of this compound in soil is highly variable, with reported half-lives ranging from 11 to 138 days in field and laboratory studies, respectively.[8] Factors such as higher temperature and moisture content tend to accelerate degradation.[5][11]

Degradation of this compound in Water

In aquatic environments, the degradation of this compound is influenced by the presence of sediments, biological activity, and sunlight.

Biotic Degradation in Water

Microbial communities in water and sediments can degrade this compound through pathways similar to those in soil, primarily N-dealkylation and hydrolysis.[4] The presence of an active degrading bacterial population is essential for the breakdown of s-triazines in water.[2] A bacterial community in an aquifer was able to effectively biodegrade this compound, with Betaproteobacteria being particularly involved.[12]

Abiotic Degradation in Water

Abiotic degradation processes, particularly photolysis, can be significant for this compound in water.

-

Hydrolysis: this compound is relatively stable to hydrolysis in aqueous solutions at neutral pH, with half-lives exceeding 200 days at 25°C and pH 7.[6][10] Hydrolysis is faster under acidic conditions (half-life of 63-73 days at pH 5).[6][10]

-

Photolysis: In water, photolysis can be a major degradation pathway. The aquatic photolytic half-life can range from approximately 1.5 to 5 days under typical conditions.[8] The presence of substances like humic acids can act as photosensitizers, accelerating the photodegradation process.[6] Photodegradation products include de-tert-butylthis compound, 2-chloro-4-acetamido-6-tert-butylamino-1,3,5-triazine, and desethylthis compound.[6]

Quantitative Data Summary

The following tables summarize the quantitative data on this compound degradation from various studies.

Table 1: Half-life of this compound in Soil

| Soil Type | Condition | Temperature (°C) | Half-life (days) | Reference |

| Sandy Loam | Laboratory | 20-25 | 73-138 | [8] |

| Sandy Loam | Field | - | 11-36 | [8] |

| Loamy Clay | Laboratory | - | 88 | [6] |

| Calcareous Clay | Laboratory | - | 116 | [6] |

| High Clay | Laboratory | - | 103 | [6] |

| Horotiu Sandy Loam | Field | - | 23 | [13] |

| Hamilton Clay Loam | Field | - | 37 | [13] |

| Non-sterile Soil | Laboratory | - | 22-27 | [6] |

| Sterile Soil | Laboratory | - | 82 | [6] |

Table 2: Half-life of this compound in Water

| Water Type | Condition | pH | Temperature (°C) | Half-life (days) | Reference |

| Aqueous Buffer | Hydrolysis | 5 | 25 | 63-73 | [6][10] |

| Aqueous Buffer | Hydrolysis | 7 | 25 | >200 | [6][10] |

| Aqueous Buffer | Hydrolysis | 9 | 25 | >200 | [6][10] |

| Natural Water | Photolysis | - | - | 1.5-5 | [8] |

| River/Pond Water | - | - | - | >365 | [4] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for studying this compound degradation.

Soil Degradation Studies (Microcosm)

Objective: To determine the rate and pathway of this compound degradation in soil under controlled laboratory conditions.

Methodology:

-

Soil Collection and Preparation: Collect soil samples from the desired location and depth. Sieve the soil to remove large debris and homogenize. Characterize the soil for properties such as texture, organic carbon content, and pH.

-

Microcosm Setup: Place a known amount of soil (e.g., 100 g) into individual glass containers (microcosms).

-

This compound Application: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Apply the solution to the soil to achieve the desired concentration. Allow the solvent to evaporate.

-

Incubation: Incubate the microcosms in the dark at a constant temperature (e.g., 20-25°C) and moisture level (e.g., 60% of water holding capacity). For sterile controls, the soil is autoclaved before this compound application.[6]

-

Sampling: At predetermined time intervals, collect soil samples from the microcosms.

-

Extraction: Extract this compound and its metabolites from the soil samples using an appropriate solvent, such as methanol, often with the aid of microwave-assisted extraction.[14]

-

Analysis: Analyze the extracts using High-Performance Liquid Chromatography with UV or Diode-Array Detection (HPLC-UV/DAD) or Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for quantification of the parent compound and its degradation products.[14][15]

-

Data Analysis: Calculate the dissipation half-life (DT50) of this compound using first-order kinetics.

Water Degradation Studies

Objective: To investigate the degradation of this compound in water under various conditions.

Methodology:

-

Water Sample Collection: Collect water samples from the source of interest (e.g., river, lake, groundwater). Filter the water to remove suspended particles if necessary.

-

Microcosm Setup: Place a known volume of water into sterile glass flasks. For sterile controls, the water is autoclaved.[12]

-

This compound Spiking: Add a known amount of this compound to the water to achieve the target concentration.

-

Incubation:

-

Hydrolysis Studies: Incubate the flasks in the dark at a constant temperature. Use buffered solutions to maintain a constant pH.[6][10]

-

Photolysis Studies: Expose the flasks to a light source that simulates sunlight.[8]

-

Biodegradation Studies: Incubate the flasks with non-sterile water under controlled temperature.[12]

-

-

Sampling: Collect water samples at specified time points.

-

Sample Preparation: Use Solid-Phase Extraction (SPE) to concentrate the analytes and remove interfering substances from the water samples.[3]

-

Analysis: Quantify this compound and its metabolites using LC-MS/MS.[3]

-

Data Analysis: Determine the degradation rate and half-life of this compound.

Visualizing Degradation Pathways

The following diagrams, generated using the DOT language, illustrate the primary degradation pathways of this compound in soil and water.

This compound Degradation Pathways

Caption: Primary degradation pathways of this compound in soil and water.

Experimental Workflow for Soil Degradation Study

Caption: Workflow for a typical soil degradation study of this compound.

Conclusion

The degradation of this compound in soil and water is a multifaceted process governed by a combination of biotic and abiotic factors. Microbial degradation, primarily through N-dealkylation and hydrolysis, is the dominant pathway in soil. In aquatic systems, both microbial activity and photolysis contribute significantly to its breakdown. The persistence of this compound, as indicated by its half-life, varies widely depending on environmental conditions. A thorough understanding of these degradation pathways and the factors that influence them is essential for predicting the environmental behavior of this herbicide and for developing strategies to mitigate potential risks associated with its use.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. inis.iaea.org [inis.iaea.org]

- 3. benchchem.com [benchchem.com]

- 4. cdn.who.int [cdn.who.int]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C9H16ClN5 | CID 22206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. apvma.gov.au [apvma.gov.au]

- 9. academic.oup.com [academic.oup.com]

- 10. echemi.com [echemi.com]

- 11. caws.org.nz [caws.org.nz]

- 12. academic.oup.com [academic.oup.com]

- 13. nzpps.org [nzpps.org]

- 14. researchgate.net [researchgate.net]

- 15. tandfonline.com [tandfonline.com]

Ecotoxicological Profile of Terbuthylazine: A Technical Guide for Researchers

An In-depth Technical Guide on the Ecotoxicological Effects of Terbuthylazine on Non-Target Organisms

This technical guide provides a comprehensive overview of the ecotoxicological effects of the herbicide this compound on a range of non-target organisms. It is intended for researchers, scientists, and professionals in drug development and environmental science to facilitate a deeper understanding of the environmental risks associated with this widely used chemical. This document summarizes key quantitative toxicity data, details experimental methodologies for ecotoxicity testing, and visualizes the known signaling pathways affected by this compound exposure.

Executive Summary

This compound, a chloro-s-triazine herbicide, is effective in controlling a broad spectrum of weeds. However, its persistence and potential for runoff lead to the contamination of soil and aquatic ecosystems, posing a risk to non-target organisms. This guide synthesizes the current scientific knowledge on its impact on aquatic and terrestrial invertebrates, fish, amphibians, algae, and soil microorganisms. The primary mechanisms of toxicity appear to be the inhibition of photosynthesis in primary producers and the induction of oxidative stress, with emerging evidence of endocrine-disrupting and immunotoxic effects in various animal species.

Data Presentation: Quantitative Ecotoxicity Data

The following tables summarize the acute and chronic toxicity of this compound to a variety of non-target organisms, presenting key endpoints such as the median lethal concentration (LC50), median effective concentration (EC50), no-observed-effect concentration (NOEC), and lowest-observed-effect concentration (LOEC).

Table 1: Acute Toxicity of this compound to Aquatic Organisms

| Species | Taxon | Endpoint (Duration) | Value (mg/L) | Reference |

| Oncorhynchus mykiss (Rainbow Trout) | Fish | 96-h LC50 | 3.4 | [1] |

| Cyprinus carpio (Common Carp) | Fish | 96-h LC50 | 4.6 | [2] |

| Danio rerio (Zebrafish) | Fish | 96-h LC50 | 7.5 | [2] |

| Daphnia magna (Water Flea) | Crustacean | 48-h EC50 | 21.2 | [1] |

| Americamysis bahia (Mysid Shrimp) | Crustacean | 96-h LC50 | 0.092 - 0.109 | [1][3] |

| Selenastrum capricornutum (Green Alga) | Alga | 72-h EC50 | 0.02 | [3] |

| Lemna gibba (Duckweed) | Aquatic Plant | 7-d EC50 | 0.23 | [3] |

Table 2: Chronic Toxicity of this compound to Aquatic Organisms

| Species | Taxon | Endpoint (Duration) | Value (mg/L) | Reference |

| Oncorhynchus mykiss (Rainbow Trout) | Fish | 21-d NOEC | 0.09 | [4] |

| Daphnia magna (Water Flea) | Crustacean | 21-d NOEC (Reproduction) | 0.21 | [3] |

| Americamysis bahia (Mysid Shrimp) | Crustacean | 28-d MATC | 0.13 | [3] |

| Danio rerio (Zebrafish) | Fish | 28-d NOEC (Growth) | 0.150 | [5] |

| Danio rerio (Zebrafish) | Fish | 28-d LOEC (Biochemical) | 0.400 | [5] |

Table 3: Toxicity of this compound to Terrestrial Organisms

| Species | Taxon | Endpoint (Duration) | Value | Reference |

| Eisenia andrei (Earthworm) | Annelid | 14-d LC50 | >1000 mg/kg soil | [3] |

| Soil Microorganisms | Microflora | 28-d | No significant effect on nitrification at typical field rates | [3] |

| Apis mellifera (Honeybee) | Insect | 48-h Oral LD50 | >100 µ g/bee | [3] |

| Apis mellifera (Honeybee) | Insect | 48-h Contact LD50 | >100 µ g/bee | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of ecotoxicological studies. The following sections outline the standard protocols used for assessing the effects of this compound.

Aquatic Organism Testing

1. Fish Acute Toxicity Test (OECD 203)

-

Objective: To determine the median lethal concentration (LC50) of a substance to fish over a 96-hour exposure period.

-

Test Organism: Commonly Oncorhynchus mykiss (Rainbow Trout) or Danio rerio (Zebrafish).

-

Methodology:

-

Fish are acclimated to laboratory conditions.

-

Groups of fish are exposed to a range of this compound concentrations and a control in a semi-static or flow-through system.

-

Mortality and sublethal effects are observed and recorded at 24, 48, 72, and 96 hours.

-

Water quality parameters (pH, temperature, dissolved oxygen) are monitored regularly.

-

The 96-h LC50 is calculated using appropriate statistical methods (e.g., probit analysis).[6][7][8][9]

-

2. Daphnia magna Reproduction Test (OECD 211)

-

Objective: To assess the chronic effects of a substance on the reproduction and survival of Daphnia magna.

-

Test Organism: Daphnia magna (<24 hours old at the start of the test).

-

Methodology:

-

Individual daphnids are exposed to a series of this compound concentrations and a control for 21 days.

-

The test is conducted under semi-static conditions, with renewal of the test solutions and feeding of the daphnids several times a week.

-

Survival of the parent daphnids and the number of live offspring produced are recorded daily.

-

The total number of live young per surviving parent over the 21-day period is determined.

-

The NOEC, LOEC, and ECx for reproduction are calculated.[3][10][11][12]

-

3. Algal Growth Inhibition Test (OECD 201)

-

Objective: To determine the effect of a substance on the growth of freshwater microalgae.

-

Test Organism: Commonly Pseudokirchneriella subcapitata (formerly Selenastrum capricornutum).

-

Methodology:

-

Exponentially growing algal cultures are exposed to a range of this compound concentrations and a control.

-

The cultures are incubated for 72 hours under constant illumination and temperature.

-

Algal growth is measured at 24, 48, and 72 hours by cell counts or a surrogate measure like fluorescence.

-

The average specific growth rate and yield are calculated for each concentration.

-

The EC50 for growth inhibition is determined.[4][13][14][15][16]

-

Terrestrial Organism Testing

1. Earthworm Acute Toxicity Test (OECD 207)

-

Objective: To assess the acute toxicity of a substance to earthworms.

-

Test Organism: Eisenia fetida or Eisenia andrei.

-

Methodology:

-

Adult earthworms are exposed to artificial soil treated with a range of this compound concentrations and a control.

-

The test is conducted for 14 days, with mortality assessments at day 7 and day 14.

-

Sub-lethal effects, such as changes in body weight and behavior, are also recorded.

-

2. Soil Microorganism Nitrogen Transformation Test (OECD 216)

-

Objective: To evaluate the long-term effects of a substance on the nitrogen transformation activity of soil microorganisms.

-

Methodology:

-

Soil is treated with the test substance at different concentrations and a control.

-

The soil is amended with an organic nitrogen source (e.g., powdered lucerne meal).

-

The rate of nitrate formation is measured over a period of 28 days or longer.

-

The effect of the test substance is expressed as the percentage inhibition of nitrate formation compared to the control.[2][21][22][23][24]

-

Signaling Pathways and Mechanisms of Toxicity

This compound exposure can induce a variety of adverse effects in non-target organisms through the disruption of key cellular signaling pathways. The primary mode of action in plants is the inhibition of photosynthesis at photosystem II.[25] In animals, the main mechanisms of toxicity involve the induction of oxidative stress, with evidence for endocrine disruption and immunotoxicity.

Oxidative Stress Signaling Pathway

Exposure to this compound has been shown to induce the production of reactive oxygen species (ROS) in various organisms, leading to oxidative stress.[26][27] This can result in damage to cellular components, including lipids, proteins, and DNA. A key signaling pathway involved in the cellular response to oxidative stress is the Nrf2/HO-1 pathway.

Caption: this compound-induced oxidative stress via the Nrf2/HO-1 signaling pathway.

Endocrine Disruption

There is growing evidence that this compound can act as an endocrine-disrupting chemical (EDC).[28] Triazine herbicides have been shown to interfere with the endocrine systems of aquatic organisms, potentially leading to reproductive and developmental abnormalities. The precise signaling pathways are still under investigation, but may involve interference with hormone receptors and steroidogenesis.

Caption: Postulated mechanisms of endocrine disruption by this compound.

Immunotoxicity

This compound has been shown to have immunotoxic effects in some organisms, potentially by inducing inflammation and altering immune cell function.[26] The specific signaling pathways are complex and not fully elucidated but may involve the activation of inflammatory cascades and the modulation of cytokine production.

Caption: Potential immunotoxic mechanisms of this compound.

Experimental Workflow

A generalized workflow for assessing the ecotoxicological effects of a chemical like this compound is presented below.

Caption: General workflow for ecotoxicological assessment of this compound.

Conclusion

The information compiled in this technical guide highlights the significant ecotoxicological risks posed by this compound to a variety of non-target organisms. While the acute toxicity to some species may be moderate, the potential for chronic effects, including reproductive impairment and developmental abnormalities, is a cause for concern. The induction of oxidative stress appears to be a key mechanism of toxicity across different taxa. Further research is needed to fully elucidate the specific signaling pathways involved in this compound-induced endocrine disruption and immunotoxicity. Standardized experimental protocols, such as the OECD guidelines detailed herein, are essential for generating reliable and comparable data to inform environmental risk assessments and regulatory decisions. Continuous monitoring and further investigation into the sublethal effects of this compound are crucial for protecting the health of aquatic and terrestrial ecosystems.

References

- 1. biotecnologiebt.it [biotecnologiebt.it]

- 2. biotecnologiebt.it [biotecnologiebt.it]

- 3. biotecnologiebt.it [biotecnologiebt.it]

- 4. Algal toxicity – growth inhibition | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 5. The effects of subchronic exposure to this compound on zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]

- 7. oecd.org [oecd.org]

- 8. eurofins.com.au [eurofins.com.au]

- 9. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]

- 10. shop.fera.co.uk [shop.fera.co.uk]

- 11. OECD 211: Daphnia Magna Reproduction Test - Situ Biosciences [situbiosciences.com]

- 12. oecd.org [oecd.org]

- 13. shop.fera.co.uk [shop.fera.co.uk]

- 14. eurofins.com.au [eurofins.com.au]

- 15. oecd.org [oecd.org]

- 16. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Aropha [aropha.com]

- 17. OECD 207: Earthworm Acute Toxicity Test - Aropha [aropha.com]

- 18. OECD 207/222 Earthworm Acute Toxicity and Reproduction Test | ibacon GmbH [ibacon.com]

- 19. Effects on earthworms – Acute toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 20. catalog.labcorp.com [catalog.labcorp.com]

- 21. catalog.labcorp.com [catalog.labcorp.com]

- 22. oecd.org [oecd.org]

- 23. oecd.org [oecd.org]

- 24. OECD 216/217: Nitrogen and Carbon Transformation Test | ibacon GmbH [ibacon.com]

- 25. This compound [sitem.herts.ac.uk]

- 26. Molecular and Biochemical Evidence of the Toxic Effects of this compound and Malathion in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Effects of this compound on myocardial oxidative stress and ferroptosis via Nrf2/HO-1 signaling pathway in broilers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

Terbuthylazine's Environmental Fate: A Technical Guide to its Persistence and Mobility in Soil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental persistence and mobility of the herbicide terbuthylazine in various soil types. Understanding the fate of this compound in the soil is critical for assessing its potential for groundwater contamination and for developing effective environmental risk management strategies. This document summarizes key quantitative data, details common experimental protocols, and visualizes the factors influencing its behavior in the soil matrix.

Persistence of this compound in Soil

The persistence of this compound in soil is typically measured by its half-life (DT50), the time it takes for 50% of the initial concentration to dissipate. This dissipation is primarily due to microbial degradation.[1] The half-life of this compound can vary significantly depending on soil properties and environmental conditions.

Factors Influencing Persistence

Several factors influence the persistence of this compound in soil:

-

Soil Type and Composition: Clay and organic matter content are key determinants of this compound persistence.[2] Higher clay and organic carbon content can lead to increased adsorption, which may slow down degradation by making the herbicide less available to microorganisms.[2]

-

Temperature: Temperature has a major effect on the degradation rate of this compound.[3][4] Higher temperatures generally accelerate microbial activity, leading to a shorter half-life.

-

Soil Moisture: While temperature is a dominant factor, soil moisture content has been observed to have a lesser effect on this compound degradation.[3][4]

-

Organic Amendments: The addition of organic materials, such as olive mill waste, can significantly increase the half-life of this compound.[2][5] This is attributed to increased adsorption of the herbicide to the added organic matter.

-

Presence of Other Chemicals: The presence of fertilizers like urea can affect this compound degradation. Studies have shown that urea can increase the disappearance time of this compound and reduce the formation of its primary metabolite, desethyl-terbuthylazine.[6]

Quantitative Data on this compound Persistence

The following table summarizes the reported half-life (DT50) of this compound in different soil types under various conditions.

| Soil Type | Organic Carbon (%) | pH | Half-life (DT50) (days) | Conditions | Reference |

| Sandy Loam | 8.7 | 5.4 | 23 | Field | [3][4] |

| Clay Loam | 4.6 | 5.6 | 37 | Field | [3][4] |

| Sandy Clay Loam | Not specified | Not specified | 21.9 (0-N fertilization) | Laboratory | [7] |

| Sandy Clay Loam | Not specified | Not specified | 14.6 (High-N fertilization) | Laboratory | [7] |

| Mediterranean Agricultural Soil | Not specified | Not specified | 6.7 (unamended) | Field | [2][5] |

| Mediterranean Agricultural Soil (amended with olive mill waste) | Not specified | Not specified | 21 (field), 104 (lab) | Field & Laboratory | [2][5] |

| Soil (Maize field) | Top 20 cm rich in organic carbon | Not specified | 35-77 (depending on depth) | Field | [8] |

Mobility of this compound in Soil

The mobility of this compound in soil refers to its potential to move through the soil profile and leach into groundwater. This is a significant concern as this compound and its metabolites have been detected in surface and groundwater.[9]

Factors Influencing Mobility

The primary factors governing the mobility of this compound are:

-

Sorption: this compound's mobility is inversely related to its sorption to soil particles. Sorption is quantified by the soil-water partition coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc).[10] Higher Koc values indicate stronger binding to soil organic matter and therefore lower mobility.[11]

-

Soil Properties: Soils with higher organic matter and clay content exhibit greater sorption of this compound, thus reducing its mobility.

-

Organic Amendments: The addition of organic matter, such as olive oil production waste, can significantly increase the adsorption of this compound, thereby decreasing its vertical movement and leaching potential.[2][5]

-

Rainfall and Irrigation: The amount and timing of water input influence the leaching of this compound through the soil profile.[8]

Quantitative Data on this compound Mobility

The following table presents available data on the sorption coefficients of this compound.

| Soil Type | Organic Matter (%) | Kd (mL/g) | Koc (mL/g) | Mobility Classification | Reference |

| Andisol | High | Highest Kd | Not specified | Low | [12] |

| Ultisol | Not specified | Lower Kd than Andisol | Not specified | Moderate | [12] |

| Various soils | Moderate to high OM | Majority retained in top 10 cm | Not specified | Potentially mobile, but limited by OM |

Experimental Protocols

This section outlines typical methodologies for assessing the persistence and mobility of this compound in soil.

Soil Persistence (Degradation) Study

Objective: To determine the rate of this compound degradation in a specific soil under controlled laboratory conditions.

Methodology:

-

Soil Collection and Preparation: Collect soil from the desired location and depth. Air-dry the soil and sieve it to remove large debris.[13] Characterize the soil for properties such as texture, pH, organic carbon content, and microbial biomass.

-

Herbicide Application: Prepare a stock solution of this compound in a suitable solvent. Apply the herbicide to the soil to achieve the desired concentration. Ensure homogenous distribution by thorough mixing.

-

Incubation: Place the treated soil samples in incubation vessels. Maintain constant temperature and moisture content throughout the experiment.[4] Include control samples (soil without herbicide) and sterile controls (sterilized soil with herbicide) to distinguish between microbial and abiotic degradation.

-

Sampling: Collect soil subsamples at predetermined time intervals.

-

Extraction: Extract this compound from the soil samples using an appropriate solvent, such as methanol.[13][14]

-

Analysis: Quantify the concentration of this compound in the extracts using High-Performance Liquid Chromatography (HPLC) with UV detection.[13][14][15]

-

Data Analysis: Plot the concentration of this compound over time and calculate the half-life (DT50) using first-order kinetics.

Soil Mobility (Leaching) Study

Objective: To assess the potential for this compound to leach through the soil profile.

Methodology:

-

Column Preparation: Pack glass or stainless-steel columns with the test soil to a desired bulk density.

-

Herbicide Application: Apply a known amount of this compound to the surface of the soil column.

-

Leaching: Apply a simulated rainfall or irrigation event to the top of the column using a peristaltic pump or a similar device.

-

Leachate Collection: Collect the leachate that passes through the column in fractions.

-

Soil Sectioning: After the leaching event, extrude the soil column and section it into different depth increments.

-

Extraction and Analysis: Extract and quantify the concentration of this compound in both the leachate fractions and the soil sections using the analytical methods described in the persistence study.

-

Data Analysis: Determine the distribution of this compound throughout the soil profile and the total amount leached.

Visualization of Factors Influencing this compound's Fate in Soil

The following diagram illustrates the key factors and processes that determine the persistence and mobility of this compound in the soil environment.

Caption: Factors influencing this compound's fate in soil.

This guide provides a foundational understanding of this compound's behavior in soil. For specific applications and risk assessments, it is crucial to consider the unique combination of soil type, environmental conditions, and agricultural practices of the area .

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. nzpps.org [nzpps.org]

- 4. researchgate.net [researchgate.net]

- 5. ijer.ut.ac.ir [ijer.ut.ac.ir]

- 6. Effect of urea on degradation of this compound in soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. inis.iaea.org [inis.iaea.org]

- 10. chemsafetypro.com [chemsafetypro.com]

- 11. anrcatalog.ucanr.edu [anrcatalog.ucanr.edu]

- 12. researchgate.net [researchgate.net]

- 13. This compound persistence in an organic amended soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

Terbuthylazine: A Comprehensive Technical Guide to its Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the chemical and physical properties of the triazine herbicide, terbuthylazine. It is designed to be a comprehensive resource for researchers, scientists, and professionals in drug development and environmental science. This document details the fundamental physicochemical characteristics of this compound, outlines experimental protocols for their determination based on internationally recognized guidelines, and visually represents its chemical structure and mechanism of action through detailed diagrams. All quantitative data are presented in clear, tabular formats to facilitate easy comparison and reference.

Chemical Identity and Structure

This compound, with the IUPAC name N2-tert-butyl-6-chloro-N4-ethyl-1,3,5-triazine-2,4-diamine, is a selective herbicide belonging to the triazine class.[1][2] Its chemical structure is characterized by a triazine ring substituted with a chlorine atom, an ethylamino group, and a tert-butylamino group.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are crucial for understanding its environmental fate, behavior, and biological activity. A summary of these properties is presented in the tables below.

General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C9H16ClN5 | [3][4][5] |

| Molecular Weight | 229.71 g/mol | [4][5][6] |

| Physical State | Colorless to white crystalline powder/solid | [6][7] |

| Melting Point | 175.5 - 179 °C | [5][6][7][8] |

| Boiling Point | Decomposes before boiling; Estimated at 290.8 ± 23.0 °C at 760 mmHg | [7][9] |

| Density | 1.122 - 1.188 g/cm³ at 20 °C | [5][6][7] |

| Vapor Pressure | 1.12 x 10-7 to 6.75 x 10-7 mmHg at 25 °C | [6][7] |

Solubility and Partitioning

| Property | Value | Reference(s) |

| Water Solubility | 5.0 - 11.5 mg/L at 20-25 °C | [6][10] |

| Solubility in Organic Solvents (g/L at 20-25 °C) | ||

| Acetone | 41 - 41.3 | [6][10] |

| Ethanol | 14 - 15.0 | [3][6][10] |

| n-Octanol | 12 - 12.5 | [6][10] |

| Toluene | 10.4 | [10] |

| Dimethylformamide (DMF) | 30 mg/ml | [3][11] |

| Dimethyl sulfoxide (DMSO) | 30 mg/ml | [3][11] |

| Octanol-Water Partition Coefficient (log Kow) | 3.21 - 3.40 | [6][9][10] |

| Dissociation Constant (pKa) | 1.9 - 2.0 (very weak base) | [6][10] |

Experimental Protocols for Physicochemical Property Determination

The determination of the physicochemical properties of this compound follows standardized methodologies to ensure accuracy and reproducibility. The following protocols are based on the OECD Guidelines for the Testing of Chemicals.

Water Solubility (OECD Guideline 105)

The water solubility of this compound can be determined using the Column Elution Method or the Flask Method . Given its solubility is in the mg/L range, the flask method is generally suitable.[6][7][10]

Principle: A supersaturated solution of this compound in water is prepared and allowed to equilibrate. The concentration of this compound in the saturated aqueous phase is then determined analytically.

Methodology:

-

Preparation: An excess amount of this compound is added to a flask containing purified water.

-

Equilibration: The flask is agitated at a constant temperature (e.g., 20°C or 25°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: The solution is centrifuged or filtered to remove undissolved this compound.

-

Analysis: The concentration of this compound in the clear aqueous phase is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Replicates: The experiment is performed in triplicate to ensure the reliability of the results.

Caption: A generic workflow for physicochemical property determination.

Vapor Pressure (OECD Guideline 104)

For a substance with low vapor pressure like this compound, the Gas Saturation Method or a Static Method is appropriate.[3][8][11]

Principle: A stream of inert gas is passed through or over the substance at a constant temperature, becoming saturated with its vapor. The amount of substance transported by the gas is determined, and the vapor pressure is calculated.

Methodology:

-

Apparatus: A thermostatically controlled chamber houses the sample of this compound.

-

Gas Flow: A slow, controlled stream of an inert gas (e.g., nitrogen) is passed over the sample.

-

Trapping: The vapor-saturated gas is passed through a trap (e.g., a sorbent tube) to collect the this compound.

-

Quantification: The amount of trapped this compound is determined analytically (e.g., by GC-MS).

-

Calculation: The vapor pressure is calculated using the ideal gas law and the measured mass, flow rate, and temperature.

-

Temperature Dependence: The measurement is repeated at several temperatures to establish the vapor pressure curve.

Octanol-Water Partition Coefficient (log Kow) (OECD Guideline 107/117)

The log Kow of this compound can be determined by the Shake-Flask Method (OECD 107) or, more commonly for regulatory purposes, the HPLC Method (OECD 117).[1][5][12]

Principle (HPLC Method): The retention time of the substance on a reversed-phase HPLC column is correlated with the known log Kow values of a series of reference compounds.

Methodology:

-

Column and Mobile Phase: A reversed-phase HPLC column (e.g., C18) is used with a mobile phase of a water/organic solvent mixture (e.g., methanol/water).

-

Calibration: A series of standard compounds with known log Kow values are injected, and their retention times are recorded. A calibration curve of log retention time versus log Kow is constructed.

-

Sample Analysis: this compound is dissolved in the mobile phase and injected into the HPLC system. Its retention time is measured.

-

Determination of log Kow: The log Kow of this compound is determined by interpolating its retention time on the calibration curve.

Mechanism of Action: Inhibition of Photosystem II

This compound's primary mode of action as a herbicide is the inhibition of photosynthesis at Photosystem II (PSII) in plants.[10][13][14][15][16] It acts by blocking the electron transport chain, which ultimately leads to the death of the susceptible plant.

Signaling Pathway:

-

Uptake: this compound is primarily absorbed by the roots of the plant and translocated to the leaves via the xylem.[17]

-

Binding to D1 Protein: In the chloroplasts, this compound binds to the QB-binding site on the D1 protein of the PSII complex.[15][18][19]

-

Inhibition of Electron Transport: This binding competitively inhibits the binding of plastoquinone (PQ), the native electron acceptor.[15][18][19]

-

Consequences: The blockage of electron flow from the primary quinone acceptor (QA) to plastoquinone leads to a buildup of excited chlorophyll molecules. This results in the formation of reactive oxygen species (ROS), which cause lipid peroxidation and membrane damage, leading to cellular death.[20]

Caption: Signaling pathway of this compound's herbicidal action.

Conclusion

This technical guide has provided a detailed summary of the key chemical and physical properties of this compound. The presented data, structured in a clear and accessible format, along with the outlined experimental protocols based on OECD guidelines, offer a valuable resource for scientific investigation and regulatory assessment. The visualization of its chemical structure and herbicidal mode of action further enhances the understanding of this compound's characteristics and biological activity. This comprehensive overview serves as a foundational document for researchers and professionals working with this compound in various scientific and developmental contexts.

References

- 1. oecd.org [oecd.org]

- 2. acri.gov.tw [acri.gov.tw]

- 3. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google Boeken [books.google.nl]

- 4. oecd.org [oecd.org]

- 5. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]

- 6. laboratuar.com [laboratuar.com]

- 7. oecd.org [oecd.org]

- 8. Vapour/Pressure (isoteniscope) | Scymaris [scymaris.com]

- 9. consilab.de [consilab.de]

- 10. filab.fr [filab.fr]

- 11. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 12. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 13. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 14. ask-force.org [ask-force.org]

- 15. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. apvma.gov.au [apvma.gov.au]

- 17. This compound | C9H16ClN5 | CID 22206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Structural Basis of Cyanobacterial Photosystem II Inhibition by the Herbicide Terbutryn - PMC [pmc.ncbi.nlm.nih.gov]

- 19. www2.lsuagcenter.com [www2.lsuagcenter.com]

- 20. 19.4 Herbicides that Interfere with Photosystem II – Principles of Weed Control [ohiostate.pressbooks.pub]

The Rise of Terbuthylazine: A Technical Guide to an Atrazine Successor

For Immediate Release

A comprehensive technical guide detailing the history, comparative efficacy, and environmental profile of terbuthylazine as a primary alternative to atrazine. This document is intended for researchers, scientists, and professionals in the field of drug development and environmental science.

The increasing restriction and prohibition of atrazine in various parts of the world, most notably the European Union, has catalyzed the adoption of alternative herbicides. Among these, this compound, a fellow triazine, has emerged as a prominent replacement. This technical guide provides an in-depth analysis of the transition from atrazine to this compound, presenting a wealth of quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.

Introduction: The Shifting Landscape of Triazine Herbicides

Atrazine, a cornerstone of weed management in crops like corn and sorghum for decades, has faced growing scrutiny due to concerns over groundwater contamination and potential endocrine-disrupting effects.[1] This has led to stringent regulations and outright bans in several countries, necessitating the search for effective and environmentally more benign alternatives. This compound, sharing the same mode of action as atrazine—inhibition of Photosystem II—has become a widely adopted substitute.[2][3] Developed in the late 1990s, its lower water solubility and higher soil retention suggest a reduced potential for aquatic contamination compared to its predecessor.[4] This guide delves into the scientific underpinnings of this transition, offering a comparative analysis of these two critical herbicides.

Comparative Efficacy in Weed Control

Extensive field trials have been conducted to evaluate the efficacy of this compound in comparison to atrazine for controlling a broad spectrum of weeds in various crops. The data consistently demonstrates that this compound offers comparable, and in some cases superior, weed control.

Table 1: Comparative Efficacy of this compound and Atrazine on Key Weed Species in Corn

| Weed Species | Herbicide | Application Rate (oz/a) | Control (%) at 40 DAT | Control (%) at 56 DAT | Reference |

| Kochia | This compound | 22 | <90 | <100 | [3] |

| Atrazine | 16 | <90 | <100 | [3] | |

| Palmer Amaranth | This compound | 15.5 | 83-85 | >90 | [3] |

| Atrazine | 24 | 83-85 | >90 | [3] | |

| Crabgrass | This compound | 15.5, 23, 31 | ≤85 | ≤85 | [3] |

| Atrazine | Any rate | ≤85 | ≤85 | [3] | |

| Russian Thistle | This compound | Various | ≥90 | Not specified | [3] |

| Atrazine | Various | ≥90 | Not specified | [3] | |

| Common Sunflower | This compound | Various | ≥93 | Not specified | [3] |

| Atrazine | Various | ≥93 | Not specified | [3] |

Table 2: Efficacy of this compound and Atrazine in Second-Crop Maize in Brazil

| Weed Species | Herbicide | Efficacy (%) |

| Broadleaf Weeds | This compound | up to 93.8 |

| Atrazine | up to 93.8 | |

| Grasses | This compound | up to 87.5 |

| Atrazine | up to 76.3 | |

| Commelina benghalensis | This compound | up to 91.3 |

| Atrazine | up to 82.5 |

Mechanism of Action: Inhibition of Photosystem II

Both this compound and atrazine exert their herbicidal effects by disrupting photosynthesis at Photosystem II (PSII), a protein complex essential for the light-dependent reactions. They act by binding to the D1 protein within the PSII complex, specifically at the quinone-binding site (QB site). This binding blocks the electron flow from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB), thereby inhibiting the entire photosynthetic electron transport chain. This leads to a buildup of highly reactive oxygen species, which cause lipid peroxidation and membrane damage, ultimately resulting in cell death.

Caption: Inhibition of Photosystem II by triazine herbicides.

Environmental Fate and Toxicological Profile

A critical factor in the preference for this compound over atrazine is its environmental behavior. This compound exhibits lower water solubility and a higher affinity for soil organic matter, which theoretically reduces its potential for leaching into groundwater.

Table 3: Comparative Environmental and Toxicological Properties

| Property | This compound | Atrazine | Reference |

| Water Solubility (mg/L) | 8.5 | 33 | [4],[5] |

| Soil Sorption Coefficient (Koc, mL/g) | Higher | 39 - 155 | [4],[5] |

| Soil Half-life (days) | 5 - 116 | ~60 | [6],[5] |

| Acute Oral LD50 (rat, mg/kg) | >2000 | 1869 - 3080 |

Experimental Protocols

Reproducible and standardized experimental protocols are fundamental to the comparative assessment of herbicides. Below are outlines of key experimental procedures.

Herbicide Efficacy Field Trials